苯甲酸 8-甲氧基-2H-色烯-3-酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

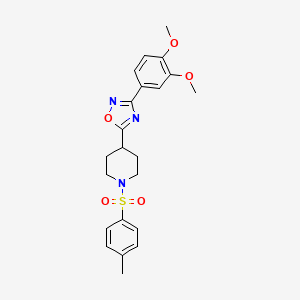

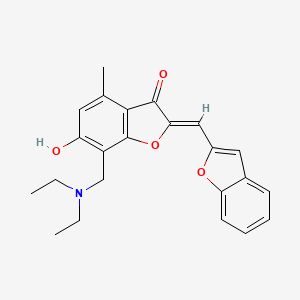

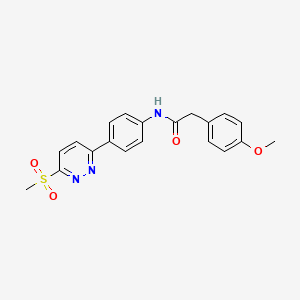

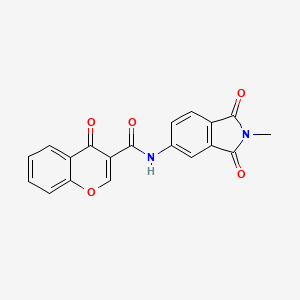

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C18H16O4 . It has a molecular weight of 296.32 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for benzyl 8-methoxy-2H-chromene-3-carboxylate is 1S/C18H16O4/c1-20-16-9-5-8-14-10-15 (12-21-17 (14)16)18 (19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

Benzyl 8-methoxy-2H-chromene-3-carboxylate is a solid substance . It has a molecular weight of 296.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学研究应用

Pharmaceutical Research: Anticoagulant Development

Benzyl 8-methoxy-2H-chromene-3-carboxylate belongs to the coumarin family, which has been historically significant in the development of anticoagulant drugs . Coumarins, such as warfarin, are well-known for their ability to inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. Research into derivatives of benzyl 8-methoxy-2H-chromene-3-carboxylate could lead to the development of new anticoagulants with improved efficacy and safety profiles.

Cancer Research: Cell Growth Inhibition

Studies have shown that certain coumarin derivatives exhibit the ability to inhibit the growth of cancer cells . Benzyl 8-methoxy-2H-chromene-3-carboxylate, with its coumarin core, may serve as a lead compound for the synthesis of novel anticancer agents. Its structure could be modified to target specific cancer cell lines, making it a valuable asset in oncological pharmacology.

Green Chemistry: Synthesis of Heterocycles

The synthesis of coumarin derivatives, including benzyl 8-methoxy-2H-chromene-3-carboxylate, can be achieved under green chemistry conditions . This includes using environmentally benign solvents and catalysts, which is crucial for sustainable chemical practices. The compound’s synthesis could serve as a model for developing eco-friendly synthetic routes for other complex organic molecules.

Material Science: Organic Light-Emitting Diodes (OLEDs)

Coumarin derivatives are known for their luminescent properties, making them suitable for use in OLEDs . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be investigated for its potential as an organic semiconductor or as a dopant to enhance the light-emitting efficiency of OLED devices.

Neuroscience: Neuroprotective Agents

Research into coumarin derivatives has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Benzyl 8-methoxy-2H-chromene-3-carboxylate might be explored for its ability to protect neuronal cells from oxidative stress or to inhibit enzymes involved in neurodegeneration.

Agricultural Chemistry: Pesticide Development

The structural diversity of coumarins allows for their use in the development of pesticides . Benzyl 8-methoxy-2H-chromene-3-carboxylate could be a precursor for creating new compounds with insecticidal or fungicidal properties, contributing to the protection of crops and the reduction of agricultural pests.

安全和危害

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

未来方向

While specific future directions for benzyl 8-methoxy-2H-chromene-3-carboxylate are not available in the retrieved data, chromenes in general have attracted considerable attention as important structural motifs for the discovery of new drug candidates . They exhibit noteworthy potency in various biological activities, suggesting potential areas for future research .

属性

IUPAC Name |

benzyl 8-methoxy-2H-chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-20-16-9-5-8-14-10-15(12-21-17(14)16)18(19)22-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJKPZSLVLWSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 8-methoxy-2H-chromene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

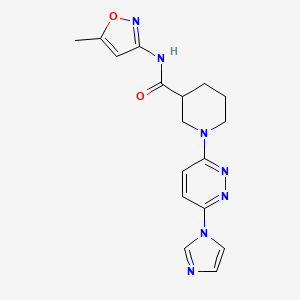

![4-[1-[2-(2,3-dichloroanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2853394.png)